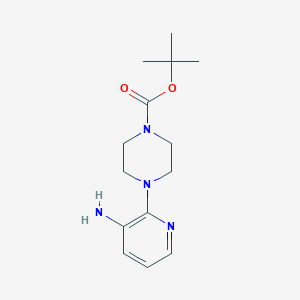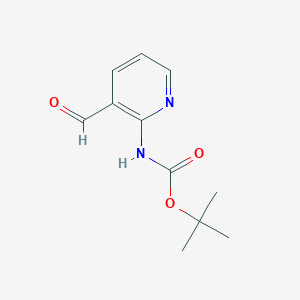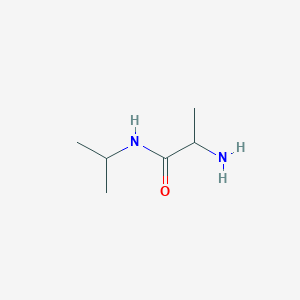
2-(Acetylamino)-5-methylbenzenesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(Acetylamino)-5-methylbenzenesulfonyl chloride” is a sulfonyl chloride derivative. Sulfonyl chlorides are functional groups in organic chemistry, often used as intermediates in the preparation of other compounds. They are characterized by the R-SO2-Cl structure .
Molecular Structure Analysis
The molecular structure of this compound would likely consist of a benzene ring (the core structure) with a methyl group (-CH3) attached to one carbon, an acetylamino group (-NHCOCH3) attached to a second carbon, and a sulfonyl chloride group (-SO2Cl) attached to a third carbon .Chemical Reactions Analysis
Sulfonyl chlorides are highly reactive due to the good leaving group (Cl-). They can undergo nucleophilic substitution reactions with amines, alcohols, and other nucleophiles to form sulfonamides, sulfonic esters, and other products .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and purity. Generally, sulfonyl chlorides are colorless to yellowish liquids that are sensitive to moisture .Scientific Research Applications
Biomedical Applications
2-(Acetylamino)-5-methylbenzenesulfonyl chloride: is a key intermediate in the synthesis of chitin and chitosan derivatives. These derivatives are known for their biocompatibility and biodegradability, making them suitable for various biomedical applications. For instance, chitosan has been used in wound healing, as a drug delivery vehicle, and as a scaffold material in tissue engineering due to its non-toxicity and low immunogenicity .
Pharmaceutical Industry
In the pharmaceutical sector, this compound can be modified to create chitosan, which has shown promise in drug delivery systems. Its mucoadhesive properties allow for sustained release of drugs, enhancing the efficacy of pharmaceutical products. Additionally, chitosan’s ability to form films and microspheres makes it an excellent carrier for transdermal drug delivery .
Food Industry
The food industry benefits from the antimicrobial properties of chitosan, which can be synthesized from 2-(Acetylamino)-5-methylbenzenesulfonyl chloride . Chitosan coatings are applied to fruits and vegetables to extend shelf life by reducing spoilage and inhibiting the growth of pathogens .
Textile Industry
Chitosan derivatives have applications in the textile industry as well, where they are used for antimicrobial treatments of fabrics. This application is particularly valuable in medical textiles, where preventing bacterial growth is crucial .
Environmental Remediation
Chitosan, derived from this compound, has been researched for its ability to adsorb heavy metals and other pollutants from water. Its chelating properties make it an effective material for removing toxic substances from industrial wastewater, thus contributing to environmental cleanup efforts .
Agriculture
In agriculture, chitosan has been explored as a biopesticide and a soil amendment. It can induce natural defense mechanisms in plants, enhancing resistance to diseases and pests. Moreover, it improves soil quality by promoting beneficial microbial activity .
Cosmetic Industry
The cosmetic industry utilizes chitosan for its film-forming and moisturizing properties. Products such as hair gels, skin creams, and nail polishes benefit from the addition of chitosan for improved texture and hydration .
Packaging Materials
Chitosan’s film-forming ability also makes it a candidate for creating biodegradable packaging materials. Its barrier properties can help in developing sustainable packaging solutions that reduce reliance on synthetic plastics .
Safety and Hazards
properties
IUPAC Name |
2-acetamido-5-methylbenzenesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3S/c1-6-3-4-8(11-7(2)12)9(5-6)15(10,13)14/h3-5H,1-2H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGUFRGGRPQMFIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Acetylamino)-5-methylbenzenesulfonyl chloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Amino-6-bromothiazolo[4,5-B]pyrazine](/img/structure/B111169.png)

![tert-butyl (1S,4S)-3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B111184.png)


![8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B111234.png)





